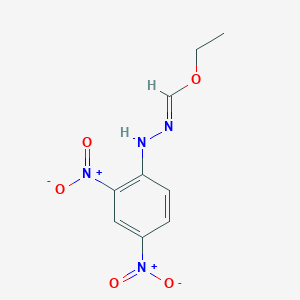

ethyl (2,4-dinitrophenyl)hydrazonoformate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (2,4-dinitrophenyl)hydrazonoformate, also known as DNPH, is a chemical compound that is widely used in scientific research applications. It is a yellow crystalline powder that is highly reactive with carbonyl groups, making it a useful reagent for the detection and quantification of aldehydes and ketones in various samples.

Mechanism of Action

Ethyl (2,4-dinitrophenyl)hydrazonoformate reacts with carbonyl groups to form stable hydrazones. This reaction is highly specific and selective, making ethyl (2,4-dinitrophenyl)hydrazonoformate a useful reagent for the detection and quantification of aldehydes and ketones in various samples. The reaction between ethyl (2,4-dinitrophenyl)hydrazonoformate and carbonyl groups is reversible, and the equilibrium constant depends on the nature of the carbonyl compound and the reaction conditions.

Biochemical and Physiological Effects:

ethyl (2,4-dinitrophenyl)hydrazonoformate is not known to have any significant biochemical or physiological effects on living organisms. It is a relatively non-toxic compound and is not considered to be a health hazard at low concentrations. However, it should be handled with care, as it can be a respiratory irritant and may cause skin and eye irritation.

Advantages and Limitations for Lab Experiments

Ethyl (2,4-dinitrophenyl)hydrazonoformate has several advantages for lab experiments. It is a highly specific and selective reagent for the detection and quantification of aldehydes and ketones in various samples. It is also relatively easy to handle and can be synthesized in most chemistry laboratories. However, ethyl (2,4-dinitrophenyl)hydrazonoformate has some limitations as well. It can only detect carbonyl groups and is not suitable for the detection of other functional groups. It also requires a relatively large sample size and may not be suitable for the analysis of trace amounts of carbonyl compounds.

Future Directions

There are several future directions for the use of ethyl (2,4-dinitrophenyl)hydrazonoformate in scientific research. One area of interest is the development of new and improved methods for the detection and quantification of carbonyl compounds using ethyl (2,4-dinitrophenyl)hydrazonoformate. Another area of interest is the application of ethyl (2,4-dinitrophenyl)hydrazonoformate in the analysis of complex samples, such as biological fluids and environmental samples. Additionally, there is potential for the use of ethyl (2,4-dinitrophenyl)hydrazonoformate in the development of new analytical techniques for the detection of other functional groups.

Synthesis Methods

Ethyl (2,4-dinitrophenyl)hydrazonoformate can be synthesized by reacting ethyl hydrazinecarboxylate with 2,4-dinitrophenylhydrazine in the presence of a strong acid catalyst. The reaction takes place at room temperature and yields ethyl (2,4-dinitrophenyl)hydrazonoformate as a yellow crystalline powder. The synthesis method is relatively simple and can be carried out in most chemistry laboratories.

Scientific Research Applications

Ethyl (2,4-dinitrophenyl)hydrazonoformate is widely used in scientific research applications, particularly in the field of analytical chemistry. It is used as a reagent for the detection and quantification of aldehydes and ketones in various samples, including air, water, and food. ethyl (2,4-dinitrophenyl)hydrazonoformate reacts with carbonyl groups to form stable hydrazones, which can be easily measured using spectrophotometric or chromatographic techniques. ethyl (2,4-dinitrophenyl)hydrazonoformate is also used as a standard reference material for the calibration of analytical instruments.

properties

IUPAC Name |

ethyl (1E)-N-(2,4-dinitrophenyl)methanehydrazonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O5/c1-2-18-6-10-11-8-4-3-7(12(14)15)5-9(8)13(16)17/h3-6,11H,2H2,1H3/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGXUUXSNHDFNE-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]nicotinamide](/img/structure/B5792162.png)

![N-[2-(acetylamino)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B5792167.png)

![4-bromo-N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5792190.png)

![methyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5792195.png)

![methyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5792214.png)

![N-allyl-3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5792216.png)

![1-[1-ethyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5792224.png)